Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

Description

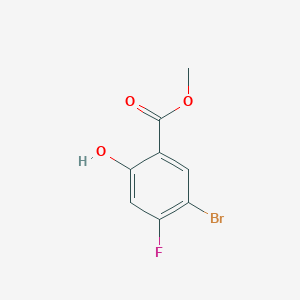

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS: [refer to supplier data]) is a substituted benzoate ester characterized by a hydroxyl (-OH) group at the 2-position, bromine (Br) at the 5-position, and fluorine (F) at the 4-position of the aromatic ring. This compound is structurally significant due to its combination of electron-withdrawing (Br, F) and hydrogen-bonding (OH) substituents, which influence its physicochemical properties and reactivity. It is primarily utilized in organic synthesis and pharmaceutical research as a building block for complex molecules, particularly in the development of bioactive compounds targeting enzymes or receptors sensitive to halogen and polar functional group interactions .

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMGUPTVQMMNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Method 1: A suspension of methyl 5-bromo-4-fluoro-2-hydroxybenzoate, benzyl bromide, and potassium carbonate in acetone is heated under reflux for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under vacuum.

Method 2: 5-bromo-4-fluoro-2-hydroxybenzoic acid is dissolved in anhydrous dichloromethane and absolute methanol, mixed with trimethylsilyl diazomethane, and stirred for 30 minutes at room temperature.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: Methyl 5-bromo-4-fluoro-2-hydroxybenzoate can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Esterification: The hydroxyl group can participate in esterification reactions to form various esters.

Common Reagents and Conditions

Reagents: Potassium carbonate, benzyl bromide, trimethylsilyl diazomethane, anhydrous dichloromethane, absolute methanol.

Conditions: Reflux in acetone, room temperature stirring, vacuum removal of solvents.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Esterification Products: Different esters can be synthesized by reacting the hydroxyl group with various carboxylic acids or acid derivatives.

Scientific Research Applications

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-fluoro-2-hydroxybenzoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate can be compared to related benzoate derivatives, focusing on substituent effects, reactivity, and applications. Below is a detailed analysis:

Substituent Position and Identity

Key Observations :

- Electron-Withdrawing Effects : Bromine and fluorine substituents enhance electrophilic substitution resistance but activate the ring toward nucleophilic aromatic substitution.

- Hydrogen Bonding : The -OH group in this compound increases solubility in polar solvents compared to its methoxy analog .

- Steric and Lipophilic Effects : Methyl or methoxy groups improve lipid solubility, favoring applications in hydrophobic environments (e.g., blood-brain barrier penetration) .

Biological Activity

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (C8H6BrFO3) is an organic compound characterized by its unique structural features, including a bromine atom, a fluorine atom, and a hydroxyl group. This compound has garnered attention in various fields of research due to its potential biological activities.

Chemical Structure and Properties

The compound is a derivative of salicylic acid, which is known for its anti-inflammatory and analgesic properties. The presence of halogen atoms (bromine and fluorine) and a hydroxyl group significantly influences its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C8H6BrFO3 |

| Molecular Weight | 233.04 g/mol |

| Functional Groups | Hydroxyl (-OH), Bromine (Br), Fluorine (F) |

Biological Activities

Research indicates that this compound may exhibit several biological activities, primarily due to its structural characteristics:

- Antimicrobial Activity : Compounds with similar structures often demonstrate antimicrobial properties against various bacteria and fungi. The halogenated phenolic compounds are particularly noted for their effectiveness in inhibiting microbial growth.

- Anti-inflammatory Properties : The presence of the hydroxyl group suggests potential anti-inflammatory effects, as seen in other salicylic acid derivatives.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways. Its mechanism of action could involve the modulation of enzyme activity, potentially leading to therapeutic effects .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound's halogen substituents enhance its binding affinity to biological targets, which can lead to inhibition or activation of specific pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-bromo-2-hydroxybenzoate | C8H7BrO3 | Lacks fluorine; known for anti-inflammatory properties. |

| Methyl 5-chloro-4-fluoro-2-hydroxybenzoate | C8H6ClFO3 | Chlorine instead of bromine; exhibits similar reactivity. |

| Methyl 5-bromo-2-hydroxybenzoate | C8H7BrO3 | No fluorine; often studied for antimicrobial effects. |

The unique combination of bromine and fluorine in this compound may lead to distinct biological activities not observed in other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated phenolic compounds similar to this compound:

- Antimicrobial Studies : Research has shown that halogenated phenols exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents.

- Anti-inflammatory Research : Studies on related compounds have demonstrated their ability to reduce inflammation in animal models, indicating that this compound may share these properties.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-4-fluoro-2-hydroxybenzoate, and how can intermediates be characterized?

A common approach involves sequential halogenation and esterification. For example:

- Bromination/Fluorination: Start with a hydroxybenzoate precursor. Use brominating agents (e.g., NBS or Br₂ in acetic acid) and fluorinating agents (e.g., Selectfluor®) under controlled conditions to introduce Br and F substituents .

- Esterification: Protect the hydroxyl group during synthesis using methyl chloroformate or methanol/H₂SO₄ .

- Characterization: Confirm intermediates via ¹H/¹³C NMR (e.g., δ ~10 ppm for phenolic -OH, δ ~3.8 ppm for methyl ester) and FT-IR (stretching at ~1700 cm⁻¹ for ester C=O). X-ray crystallography (using SHELXL ) can resolve structural ambiguities .

Q. How do bromine and fluorine substituents influence the compound’s reactivity in medicinal chemistry?

- Bromine enhances electrophilic aromatic substitution (directing effects) and improves binding to hydrophobic enzyme pockets.

- Fluorine increases metabolic stability via C-F bond strength and modulates electronic effects (e.g., pKa of adjacent -OH) .

- Methodological Tip: Use Hammett substituent constants (σₚ values: Br = +0.23, F = +0.34) to predict reactivity in coupling reactions .

Q. What analytical techniques are critical for purity assessment?

- HPLC-MS: Quantify impurities using reverse-phase C18 columns (gradient: 10–90% acetonitrile/water).

- Elemental Analysis: Verify halogen stoichiometry (Br: ~25%, F: ~7% by mass) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C typical for aromatic esters) .

Advanced Research Questions

Q. How can crystallization challenges be addressed for X-ray structure determination?

- Solvent Screening: Use mixed solvents (e.g., DCM/hexane) to optimize crystal growth. Slow evaporation at 4°C reduces twinning .

- Software Tools: SHELXD for phase problem resolution and ORTEP-3 for graphical refinement of thermal ellipsoids .

- Example: In related brominated benzoates, hydrogen bonding between -OH and ester carbonyl (O···H distance ~1.8 Å) stabilizes crystal packing .

Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. X-ray)?

- Dynamic Effects: Rotameric equilibria in solution (e.g., ester group rotation) can broaden NMR signals. Use low-temperature NMR (-40°C) to "freeze" conformers .

- Complementary Methods: Compare X-ray bond lengths (C-Br ~1.89 Å, C-F ~1.35 Å) with DFT-calculated geometries (B3LYP/6-31G*) .

Q. How do electronic effects of substituents impact regioselectivity in further functionalization?

- Guided by Substituent Positioning: The -OH group (para to Br, meta to F) directs electrophiles to ortho positions.

- Case Study: Suzuki-Miyaura coupling with arylboronic acids occurs preferentially at the Br site due to lower activation energy (ΔG‡ ~25 kcal/mol vs. ~30 kcal/mol for F) .

Q. What are the pitfalls in interpreting bioactivity data for halogenated benzoates?

- False Positives: Bromine’s heavy atom effect can quench fluorescence assays. Validate results using orthogonal methods (e.g., SPR or enzymatic assays) .

- Solubility Artifacts: Low aqueous solubility (logP ~2.5) may skew IC₅₀ values. Use co-solvents (≤1% DMSO) with controls for solvent effects .

Methodological Best Practices

- Synthetic Reproducibility: Document reaction atmosphere (N₂/Ar) to prevent dehalogenation by trace O₂ .

- Data Validation: Cross-reference crystallographic data (CCDC entries) with spectral libraries (e.g., NIST Chemistry WebBook ).

- Safety Protocols: Follow GHS-compliant handling for halogenated compounds (e.g., fume hoods for bromine vapor control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.